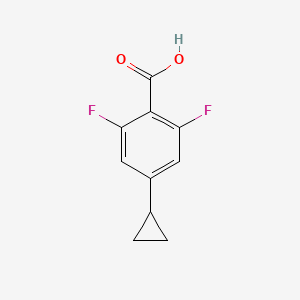
5-(3,4-Difluorophenyl)-1,2,4-thiadiazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-Difluorophenyl)-1,2,4-thiadiazol-3-amine is a heterocyclic compound that features a thiadiazole ring substituted with a 3,4-difluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Difluorophenyl)-1,2,4-thiadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-difluoroaniline with thiocarbonyl diimidazole, followed by cyclization to form the thiadiazole ring . The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,4-Difluorophenyl)-1,2,4-thiadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiadiazole rings.
Applications De Recherche Scientifique
5-(3,4-Difluorophenyl)-1,2,4-thiadiazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 5-(3,4-Difluorophenyl)-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3,4-Difluorophenyl)-3-(pyrazol-4-yl)-7-azaindole: This compound has similar structural features and is studied for its potential in treating diabetes.
1-(3,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl:
Uniqueness
5-(3,4-Difluorophenyl)-1,2,4-thiadiazol-3-amine is unique due to its specific substitution pattern and the presence of both fluorine atoms and a thiadiazole ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C8H5F2N3S |
|---|---|
Poids moléculaire |
213.21 g/mol |
Nom IUPAC |
5-(3,4-difluorophenyl)-1,2,4-thiadiazol-3-amine |
InChI |
InChI=1S/C8H5F2N3S/c9-5-2-1-4(3-6(5)10)7-12-8(11)13-14-7/h1-3H,(H2,11,13) |
Clé InChI |
DANHTJGTGAUDKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=NC(=NS2)N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


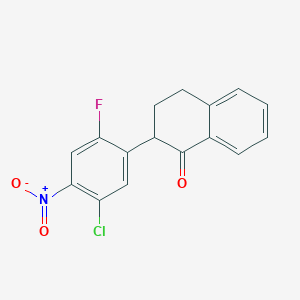
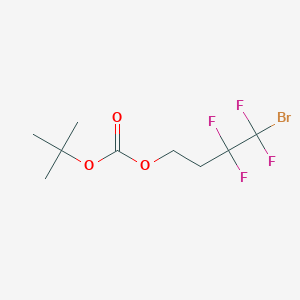

![Methyl 4-amino-3-[(cyclobutylmethyl)amino]benzoate](/img/structure/B12086310.png)
![(5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B12086312.png)
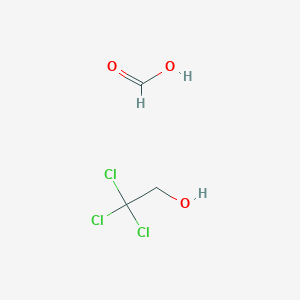
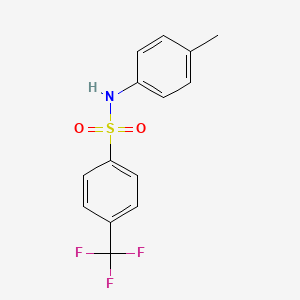



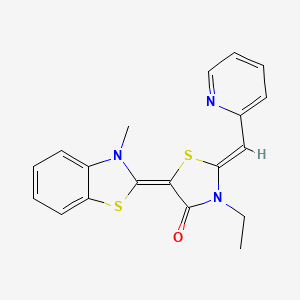
![Methyl pyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B12086333.png)
![N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide](/img/structure/B12086354.png)
